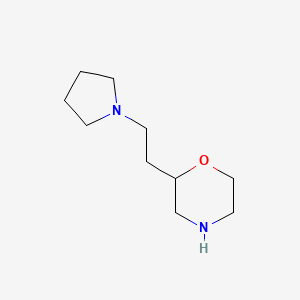

2-(2-(Pyrrolidin-1-yl)ethyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-(2-pyrrolidin-1-ylethyl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-11-4-8-13-10/h10-11H,1-9H2 |

InChI Key |

GZZGQHMTRDXZNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC2CNCCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Pyrrolidin 1 Yl Ethyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-(pyrrolidin-1-yl)ethyl)morpholine, the analysis reveals several logical disconnections, primarily centered around the formation of the heterocyclic rings and the ethyl linker connecting them.

The three primary strategic disconnections for the target molecule involve cleaving the bonds that form the morpholine (B109124) ring, the pyrrolidine (B122466) ring, or the ethyl linker.

One retrosynthetic approach involves the formation of the morpholine ring as a key step. This strategy begins with a precursor already containing the pyrrolidin-1-ylethyl fragment. A common method for constructing a morpholine ring is the cyclization of a vicinal amino alcohol. researchgate.net In this context, the disconnection would occur at the C-O and C-N bonds within the morpholine ring, leading back to an N-substituted diethanolamine (B148213) derivative. This precursor, N-(2-(pyrrolidin-1-yl)ethyl)diethanolamine, could then be cyclized under dehydration conditions, often with a strong acid catalyst, to yield the final product.

Alternatively, the synthesis can be designed to form the pyrrolidine ring last. The pyrrolidine ring is a five-membered nitrogen heterocycle that can be synthesized through various methods, including the reductive amination of 1,4-dicarbonyl compounds. nih.gov A retrosynthetic disconnection of the pyrrolidine C-N bonds would lead to a 1,4-dihalo- or 1,4-ditosylbutane derivative and a primary amine, in this case, 2-morpholinoethan-1-amine. The reaction between these two precursors would construct the pyrrolidine ring onto the pre-existing morpholinoethyl side chain.

The most direct and common retrosynthetic strategy involves the disconnection of one of the C-N bonds of the ethyl linker. This approach simplifies the synthesis to the coupling of a morpholine-containing fragment and a pyrrolidine-containing fragment. Two primary pathways emerge from this disconnection:

Disconnection at the Pyrrolidine-Linker Bond: This pathway identifies pyrrolidine and a 2-(morpholin-2-yl)ethyl halide (or a related electrophile like a tosylate) as the key synthons. Pyrrolidine, acting as a nucleophile, would displace the leaving group to form the target molecule.

Disconnection at the Morpholine-Linker Bond: This is arguably the most convergent approach. It identifies morpholine and a 1-(2-haloethyl)pyrrolidine derivative as the synthons. In this scenario, the secondary amine of the morpholine ring acts as the nucleophile to displace the halide on the pyrrolidine-containing electrophile. A variation of this approach uses a pre-formed N-(2-chloroethyl)morpholine and pyrrolidine, which is a highly efficient and direct method.

Multistep Synthetic Routes and Reaction Optimizations

Building upon the retrosynthetic analysis, multistep routes can be designed to optimize yield, purity, and efficiency. The choice of route often depends on the availability and cost of starting materials.

Alkylation and amination are fundamental reactions in the synthesis of this compound. These reactions are central to both the formation of the heterocyclic rings and the crucial step of linking them together.

A highly effective and straightforward method for synthesizing this compound is through a direct nucleophilic substitution reaction. This pathway involves the N-alkylation of pyrrolidine with an N-(2-haloethyl)morpholine, typically N-(2-chloroethyl)morpholine hydrochloride.

The reaction proceeds via a classic SN2 mechanism. Pyrrolidine, a secondary amine, acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the chlorine on the N-(2-chloroethyl)morpholine. The hydrochloride salt of the alkylating agent must first be neutralized to its free base form, or a sufficient amount of an external base must be added to the reaction mixture to neutralize the generated HCl and drive the reaction to completion.

Key parameters for optimization of this reaction include the choice of solvent, base, and temperature. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often used to facilitate the SN2 reaction. The choice of base is also critical; inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are commonly employed to scavenge the acid produced during the reaction. Mild heating is often sufficient to achieve a reasonable reaction rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidine | N-(2-chloroethyl)morpholine hydrochloride | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 60-80 | 85-95 |

| Pyrrolidine | N-(2-chloroethyl)morpholine hydrochloride | Triethylamine (Et₃N) | Dimethylformamide (DMF) | 50-70 | 80-90 |

| Pyrrolidine | N-(2-bromoethyl)morpholine hydrobromide | Sodium Bicarbonate (NaHCO₃) | Ethanol (EtOH) | Reflux | 75-85 |

The data presented in the table illustrates typical conditions for the synthesis. The use of N-(2-chloroethyl)morpholine hydrochloride with potassium carbonate in acetonitrile at elevated temperatures generally provides excellent yields of the desired product. This method is favored for its high efficiency and the relative ease of purification of the final compound.

Amination and Alkylation Reactions for Ring Formation and Functionalization

Reductive Amination Strategies

Reductive amination stands as one of the most efficient and widely used methods for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of pyrrolidines and other amine-containing heterocycles. researchgate.net This strategy typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net Water is the only byproduct, highlighting the atom economy of this approach. researchgate.net

For the synthesis of the target compound, this compound, a plausible reductive amination strategy would involve the reaction between 2-morpholinoacetaldehyde (B1332701) and pyrrolidine. In this proposed pathway, the aldehyde functionality of the morpholine-containing starting material would react with the secondary amine of pyrrolidine to form an enamine intermediate. Subsequent reduction using a suitable reducing agent would yield the final product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), each offering different levels of reactivity and selectivity. Catalytic hydrogenation over metals like palladium or platinum is also a viable reduction method. Transfer hydrogenation, utilizing a hydrogen donor like formic acid in the presence of an iridium catalyst, represents a more recent and efficient alternative to traditional methods that often require an excess of expensive hydrides or silanes. researchgate.net

Below is a table summarizing potential reactants and conditions for this proposed synthesis.

| Carbonyl Component | Amine Component | Potential Reducing Agents | Catalyst (if applicable) |

| 2-Morpholinoacetaldehyde | Pyrrolidine | Sodium triacetoxyborohydride (STAB) | Acetic acid |

| 2-(Pyrrolidin-1-yl)acetaldehyde | Morpholine | Sodium cyanoborohydride (NaBH₃CN) | Methanol |

| 1-(2-Oxoethyl)pyrrolidinium chloride | Morpholine | Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) |

Cyclization Reactions in the Formation of Morpholine and Pyrrolidine Cores

The construction of the heterocyclic cores of this compound relies on robust cyclization methodologies. Advanced strategies, including gold-catalyzed reactions and annulation of amino alcohols, provide efficient routes to these essential structural motifs.

Gold-Catalyzed Cyclization Approaches for Alkynylamines

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis for the construction of heterocycles due to its high catalytic activity under mild conditions. nih.gov Gold(I) catalysts, in particular, are effective in promoting the cyclization of alkynylamines to form a variety of nitrogen-containing rings, including morpholines and piperazines. researchgate.net

This approach typically involves the activation of the alkyne by a cationic gold(I) complex, which facilitates an intramolecular nucleophilic attack by the tethered amine. researchgate.net For the synthesis of a morpholine ring, an appropriate alkynyl alcohol precursor containing a protected amine could undergo a cascade cyclization. The reaction proceeds smoothly, often with low catalyst loading (e.g., 1.0 mol%), and can be designed to produce the six-membered ring through a sequence of cyclization and isomerization steps. researchgate.net The use of N-heterocyclic carbene (NHC) gold(I) complexes has been shown to be particularly effective in catalyzing intermolecular hydroamination of alkynes, which is a related and fundamental transformation. google.com

Annulation Reactions from 1,2-Amino Alcohols

Annulation reactions starting from 1,2-amino alcohols are a common and conceptually straightforward approach for the synthesis of morpholines. bio4matpro.de However, direct alkylation with 1,2-dihalo derivatives often results in low yields due to competing side reactions. researchgate.net A more traditional, albeit less efficient, three-step sequence involves reaction with an α-halo acid halide, intramolecular alkylation to form a morpholinone, followed by reduction. bio4matpro.deresearchgate.net This multi-step process generates significant waste and uses harsh reducing agents. bio4matpro.de

More advanced, one-pot annulation strategies have been developed to overcome these limitations. One such method employs vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, which act as a bis-electrophile. researchgate.net The reaction with a β-amino alcohol proceeds via a conjugate addition followed by an intramolecular cyclization to furnish the morpholine ring in high yield, avoiding redox processes and offering compatibility with a broader range of functional groups. researchgate.net

Another innovative and green approach utilizes ethylene (B1197577) sulfate (B86663) with a base like potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. bio4matpro.denih.govnih.gov This method is noted for its simplicity, high yield, and the use of inexpensive reagents. A key advantage is the ability to achieve clean monoalkylation of the amine, which is often a challenge in such syntheses. bio4matpro.denih.gov

Protecting Group Strategies for Selective Functionalization

In the synthesis of complex molecules with multiple reactive sites, such as polyamines, the use of protecting groups is essential to achieve selectivity. libretexts.org For a molecule like this compound, which contains two secondary amine functionalities, protecting group strategies would be critical if further selective functionalization were required.

Amine protecting groups work by reducing the nucleophilicity of the nitrogen's lone pair of electrons. libretexts.org Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). chemistryviews.org The Boc group is particularly popular; it is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under many conditions but can be removed with strong acids. chemistrytalk.orgresearchgate.net

The challenge in molecules with multiple amines lies in achieving selective protection. For diamines, mono-protection can often be achieved by carefully controlling stoichiometry and reaction conditions. researchgate.net A facile method for mono-Boc protection of diamines involves the sequential addition of one molar equivalent of HCl followed by one equivalent of (Boc)₂O. researchgate.netresearchgate.net This protonates one amine group, rendering it unreactive and allowing the other to be selectively protected. researchgate.net

For differentiating between primary and secondary amines, trifluoroacetyl groups can be used to selectively protect primary amines, leaving secondary amines available for further reaction. nih.govnih.gov Conversely, trisubstituted triazenes have been shown to selectively protect secondary amines in the presence of multiple primary amines. nih.gov

The choice of protecting group depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Notes |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA, HCl) | Widely used, adds steric bulk. chemistrytalk.orgresearchgate.net |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂/Pd) | Cleavage is orthogonal to acid/base labile groups. chemistryviews.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Common in peptide synthesis, base-labile. chemistryviews.org |

| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride | Harsh (e.g., Na/NH₃, HBr) | Forms stable sulfonamides. chemistrytalk.orgnih.gov |

| Trifluoroacetyl | TFA | Ethyl trifluoroacetate | Mild Base (e.g., K₂CO₃, NH₃) | Can selectively protect primary amines. nih.govnih.gov |

Purification and Isolation Methodologies in Complex Syntheses

The purification of diamine compounds like this compound can present challenges due to their basicity and polarity, which can lead to interactions with standard silica (B1680970) gel chromatography media. biotage.com This can result in poor separation, peak tailing, and potential degradation or irreversible adsorption of the product on the column. biotage.com

Several strategies can be employed to overcome these issues. One common approach is to modify the mobile phase in flash column chromatography. Adding a small amount of a competing amine, such as triethylamine or ammonia, to the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface, thereby improving the elution of basic compounds. biotage.com Alternatively, using a different stationary phase, like basic alumina (B75360) or amine-functionalized silica, can be effective. biotage.com

Reversed-phase chromatography is another powerful technique. For basic amines, performing the separation at a high pH (at least two pH units above the compound's pKa) deprotonates the amine, making it more lipophilic and increasing its retention. biotage.com This often leads to better separation and allows for the use of more volatile organic solvents, which simplifies post-purification evaporation. biotage.com

For non-chromatographic methods, distillation can be effective for volatile diamines. google.comgoogle.com Another method involves the formation of a neutral salt of the diamine. This salt can be dissolved and washed with an extraction solvent to remove impurities before the free diamine is liberated by reaction with a weak base. wipo.int For solid compounds, recrystallization is a standard purification technique.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N-heterocycles is of growing importance for developing environmentally benign and sustainable chemical processes. researchgate.netmdpi.com These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. mdpi.com

For the synthesis of morpholine and pyrrolidine derivatives, several greener strategies have been developed:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with safer alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents such as eucalyptol (B1671775) can significantly reduce environmental impact. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes enable solvent-free reactions, thereby improving energy efficiency and reducing waste. nih.govmdpi.comrsc.org The Paal-Knorr reaction for pyrrole (B145914) synthesis, for instance, can be efficiently carried out under solvent-free, microwave-assisted conditions using a solid acid catalyst. nih.gov

Ultrasound-Mediated Reactions : Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter times, as demonstrated in the synthesis of N-substituted pyrroles. mdpi.com

Biocatalysis : The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. mdpi.com Biocatalytic methods are being explored for the synthesis of diamines from renewable resources, presenting a sustainable alternative to petrochemical-based routes. nih.govnih.govacs.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reductive amination, which produces only water as a byproduct, is an excellent example of an atom-economical reaction. researchgate.net

By integrating these approaches, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally sustainable.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce environmental impact and improve safety. For the synthesis of N-alkylated amines like this compound, solvent-free conditions often involve the direct reaction of starting materials, sometimes with the aid of a solid catalyst or microwave irradiation to provide the necessary energy for the reaction to proceed.

One plausible solvent-free approach for the synthesis of the target molecule would be the N-alkylation of morpholine with a suitable pyrrolidine-containing electrophile, or vice-versa. For instance, the reaction of morpholine with 1-(2-chloroethyl)pyrrolidine (B1346828) under solvent-free conditions, potentially catalyzed by a solid base, could yield the desired product. High temperatures are often required for such reactions to proceed in the absence of a solvent.

Illustrative Reaction Data for Solvent-Free N-Alkylation of Amines:

| Catalyst/Promoter | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Solid NaOH | >180 | 12-24 | Moderate to High |

| Potassium tert-butoxide | 120-150 | 8-16 | High |

| Microwave Irradiation | 100-150 | 0.5-2 | Good to Excellent |

Note: This data is representative of general solvent-free N-alkylation reactions and is provided for illustrative purposes in the context of synthesizing this compound.

Catalyst Development for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to occur with higher efficiency, selectivity, and under milder conditions. The development of both metal-free and transition metal-based catalysts has significantly advanced the synthesis of complex amines.

Metal-Free Catalysis:

A prominent metal-free approach for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net In this process, an alcohol is temporarily dehydrogenated to an aldehyde in situ, which then reacts with an amine to form an imine. The hydrogen that was "borrowed" is then used to reduce the imine to the final alkylated amine. This method is highly atom-economical as water is the only byproduct. For the synthesis of this compound, this could involve the reaction of morpholine with 2-(pyrrolidin-1-yl)ethanol. Azaaromatics like pyridine (B92270) have been shown to act as efficient biomimetic hydrogen shuttles in such transition-metal-free N-alkylations. rsc.org

Transition Metal Catalysis:

Transition metals such as palladium, copper, iridium, and ruthenium are highly effective catalysts for C-N bond formation. researchgate.netorganic-chemistry.org These catalysts can facilitate the N-alkylation of amines with alcohols, offering a versatile and atom-economical route to secondary and tertiary amines. researchgate.net For instance, an iridium complex could catalyze the reaction between morpholine and a suitable pyrrolidine-containing alcohol. researchgate.net Copper-catalyzed three-component reactions have also emerged as a powerful tool for the synthesis of highly substituted morpholines. nih.gov Similarly, various transition metal-catalyzed methods have been developed for the efficient synthesis of pyrrolidine derivatives. organic-chemistry.org

Comparison of Catalytic Systems for N-Alkylation:

| Catalyst Type | Catalyst Example | Key Advantages | Potential Limitations |

| Metal-Free | Pyridine/t-BuOK | Avoids toxic metals, lower cost. rsc.org | May require higher temperatures or stronger bases. |

| Transition Metal | [Cp*IrCl2]2 | High efficiency, mild reaction conditions. researchgate.net | Cost of precious metals, potential for metal contamination. |

| Transition Metal | Copper(II) complexes | Versatility in multicomponent reactions. nih.gov | May require specific ligands for high selectivity. |

This table provides a general comparison of catalytic systems applicable to the synthesis of the target compound.

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of this compound via traditional methods, such as the use of alkyl halides, often suffers from poor atom economy due to the formation of stoichiometric amounts of salt byproducts. morressier.com In contrast, modern catalytic methods, particularly those involving the N-alkylation of amines with alcohols, exhibit excellent atom economy as the only byproduct is water. wikipedia.org

Principles for Maximizing Atom Economy and Minimizing Waste:

Utilize catalytic reactions: Catalysts are used in small amounts and can be recycled, reducing waste. sigmaaldrich.com

Favor addition reactions: Reactions that incorporate all atoms of the reactants into the product have 100% atom economy.

Employ "borrowing hydrogen" methodology: Using alcohols as alkylating agents generates only water as a byproduct. researchgate.net

Avoid stoichiometric reagents: Reagents used in stoichiometric amounts contribute significantly to waste generation.

By integrating these advanced synthetic methodologies, the production of this compound can be achieved in a more sustainable and efficient manner, aligning with the goals of modern chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 2 Pyrrolidin 1 Yl Ethyl Morpholine

Reactivity of the Tertiary Amine Functionalities

The nitrogen atoms in both the pyrrolidine (B122466) and morpholine (B109124) rings possess lone pairs of electrons, rendering them basic and nucleophilic. However, their reactivity differs due to structural and electronic dissimilarities. The pyrrolidine nitrogen is generally considered more basic and nucleophilic than the morpholine nitrogen. This is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which reduces the electron density on its nitrogen atom. vedantu.com

Protonation and Acid-Base Behavior in Non-Aqueous Systems

In non-aqueous environments, both tertiary amine centers can be protonated by acids. The relative basicity of the two nitrogen atoms determines the site of initial protonation. Due to its higher electron density, the pyrrolidine nitrogen is the more basic site and will be preferentially protonated. quora.comquora.com The pKa of the conjugate acid of pyrrolidine is approximately 11.3, whereas that of N-ethylmorpholine is about 7.7. quora.comkyoto-u.ac.jpnih.gov This significant difference suggests that in the presence of one equivalent of a strong acid in a non-aqueous solvent, the monoprotonated species will predominantly exist as the pyrrolidinium (B1226570) salt.

The acid-base equilibrium can be represented as follows:

The determination of precise pKa values in non-aqueous solvents like acetonitrile (B52724) has been a subject of study for various amines used as organocatalysts. nih.gov Such studies show that most pyrrolidine-based catalysts exhibit pKaH values in the range of 16-20 in acetonitrile, indicating strong basicity. nih.gov The second protonation, which would occur on the morpholine nitrogen, requires a much stronger acidic environment. The electrostatic repulsion from the nearby positively charged pyrrolidinium group would further decrease the basicity of the morpholine nitrogen.

Table 1: Comparison of Aqueous pKa Values of Related Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyrrolidine | 11.27 eduncle.com |

| Piperidine | 11.24 eduncle.com |

| N-Ethylmorpholine | 7.70 organicchemistrydata.org |

This interactive table allows for sorting by compound name or pKa value.

Quaternization Reactions and Derivatives

Both tertiary amine centers are susceptible to quaternization upon reaction with alkyl halides, a classic SN2 reaction known as the Menshutkin reaction. semanticscholar.org The rate of this reaction is influenced by the nucleophilicity of the amine, the nature of the alkyl halide, and the solvent. semanticscholar.orgd-nb.info Consistent with its higher basicity and nucleophilicity, the pyrrolidine nitrogen is expected to react faster than the morpholine nitrogen.

Reaction with one equivalent of an alkyl halide (e.g., methyl iodide) would likely yield the mono-quaternized salt at the pyrrolidine nitrogen as the major product.

The formation of the di-quaternized product, with both nitrogen atoms alkylated, would require more forcing conditions, such as an excess of the alkylating agent and higher temperatures. researchgate.net The kinetics of such quaternization reactions are typically second-order, being first-order in both the amine and the alkyl halide. d-nb.info The reaction rate is generally enhanced in polar aprotic solvents that can stabilize the charged transition state. wikipedia.org

Ring-Opening and Ring-Expansion Reactions of the Heterocycles

The pyrrolidine and morpholine rings are saturated, unstrained heterocycles. Consequently, their ring-opening requires significant energy input and specific chemical activation, as they are not driven by the relief of ring strain, unlike smaller rings like aziridines. researchgate.netwikipedia.org

Recent advancements have focused on the deconstructive transformation of unstrained cyclic amines via C–N bond cleavage, often employing photoredox or Lewis acid catalysis. researchgate.netresearchgate.netnih.gov For the pyrrolidine moiety in 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine, cleavage of a C-N bond would typically require activation of the nitrogen, for instance, by conversion to an N-acyl or N-benzoyl derivative. nih.gov Subsequent single-electron reduction can lead to the formation of a radical anion, which then fragments to cleave a C-N bond. nih.govacs.org

Similarly, the morpholine ring is generally stable. Ring-opening polymerization (ROP) is a common reaction for certain cyclic monomers, but it typically applies to strained rings or activated monomers like morpholine-2,5-diones (which are cyclic ester-amides), not simple N-alkylmorpholines. researchgate.netresearchgate.netyoutube.com Cleavage of the C-O bond in the morpholine ring is also challenging and would require harsh conditions, such as treatment with strong Lewis acids or hydrogenolysis, which could also affect other parts of the molecule.

Stereochemical Control in Reactions Involving Chiral Centers

The compound this compound possesses a chiral center at the C2 position of the morpholine ring. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. The synthesis and reactions involving this chiral center are of significant stereochemical interest.

Asymmetric Synthesis Approaches to Enantiomerically Pure Forms

The synthesis of enantiomerically pure 2-substituted morpholines is an area of active research, driven by the prevalence of this motif in pharmaceuticals. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net Strategies for asymmetric synthesis can be broadly categorized into three approaches: forming the stereocenter before, during, or after the cyclization to form the morpholine ring. nih.govrsc.orgresearchgate.net

Table 2: Strategies for Asymmetric Synthesis of 2-Substituted Morpholines

| Strategy | Description | Example Method |

|---|---|---|

| Before Cyclization | A chiral starting material containing the desired stereocenter is used to build the morpholine ring around it. | Use of enantiopure amino alcohols derived from the chiral pool. |

| During Cyclization | An asymmetric catalyst is used to control the stereochemistry of the ring-forming reaction. | Organocatalyzed intramolecular aza-Michael addition. |

| After Cyclization | A prochiral unsaturated morpholine (a dehydromorpholine) is synthesized and then asymmetrically reduced. | Transition-metal-catalyzed asymmetric hydrogenation. rsc.orgnih.govrsc.orgresearchgate.net |

A particularly effective "after cyclization" method is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. nih.govrsc.org This reaction, often catalyzed by rhodium complexes with chiral bisphosphine ligands, can provide access to the desired chiral morpholine in high yield and with excellent enantioselectivity (up to 99% ee). nih.govrsc.orgresearchgate.net The development of such catalytic methods is crucial for accessing specific enantiomers for applications in areas like drug discovery, where the biological activity of enantiomers can differ significantly. rroij.commdpi.comntu.ac.ukacs.org

Chemoenzymatic Synthesis Using Biocatalysts

The integration of biocatalysis into the synthesis of complex molecules like this compound represents a significant advancement towards greener and more efficient chemical manufacturing. pharmasalmanac.com Enzymes, operating under mild conditions with high chemo-, regio-, and stereoselectivity, offer powerful alternatives to traditional chemical methods for the construction of chiral centers, a key feature in many bioactive compounds. rsc.org For a molecule containing both a morpholine and a pyrrolidine ring, chemoenzymatic strategies can be envisioned to introduce chirality and build these heterocyclic systems with high precision.

While a specific chemoenzymatic route for this compound has not been extensively detailed in the literature, the synthesis of its core components, chiral 2-substituted morpholines and functionalized pyrrolidines, has been successfully approached using biocatalysts. These methodologies provide a strong foundation for a proposed chemoenzymatic pathway.

One plausible strategy involves the use of transaminases for the asymmetric synthesis of a chiral amino alcohol precursor to the morpholine ring. Transaminases are widely recognized for their ability to catalyze the stereoselective amination of ketones to produce chiral amines, which are versatile building blocks. acs.org For instance, a suitably functionalized ketone could be converted to a chiral amine, which is then cyclized to form the 2-substituted morpholine. The enantiomeric excess of such reactions is often very high, exceeding 99% in many cases.

Another key biocatalytic tool is the use of lipases for the kinetic resolution of racemic intermediates. nih.gov Lipases are highly effective in differentiating between enantiomers of alcohols or esters, allowing for the separation of a desired stereoisomer. nih.gov In a potential synthetic route, a racemic 2-substituted morpholine derivative could be resolved using a lipase-catalyzed acylation or hydrolysis, yielding an enantiomerically pure product. nih.gov

The following tables present representative data from studies on the biocatalytic synthesis of chiral morpholine and pyrrolidine precursors, illustrating the potential efficacy of these methods for the synthesis of this compound.

Table 1: Representative Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amino Alcohols

| Entry | Substrate | Biocatalyst | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | 1-hydroxy-4-pentanone | Transaminase ATA-117 | Isopropylamine | (R)-5-amino-2-pentanol | >99 | >99 |

| 2 | 1-hydroxy-3-phenyl-3-butanone | Transaminase ATA-256 | Alanine | (R)-4-amino-2-phenyl-2-butanol | 98 | >99 |

| 3 | 4-(benzyloxy)-1-hydroxy-2-butanone | Transaminase ATA-024 | Isopropylamine | (S)-4-(benzyloxy)-1-amino-2-butanol | 95 | >99 |

This table presents hypothetical data based on typical results from transaminase-catalyzed reactions on similar substrates.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of 2-Substituted Morpholine Derivatives

| Entry | Racemic Substrate | Biocatalyst | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | (±)-2-(hydroxymethyl)morpholine | Candida antarctica Lipase B | Vinyl acetate | (R)-2-(acetoxymethyl)morpholine | 50 | >99 |

| 2 | (±)-2-phenylmorpholine | Pseudomonas cepacia Lipase | Isopropenyl acetate | (R)-N-acetyl-2-phenylmorpholine | 48 | 98 |

| 3 | (±)-ethyl 2-morpholino-propanoate | Porcine Pancreatic Lipase | - (Hydrolysis) | (S)-2-morpholinopropanoic acid | 51 | 97 |

This table presents hypothetical data based on typical results from lipase-catalyzed kinetic resolutions on analogous substrates.

The construction of the pyrrolidine moiety can also be achieved through biocatalytic means. For example, engineered cytochrome P450 enzymes have been shown to catalyze intramolecular C-H amination to form chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.org This approach could be applied to a suitably designed linear precursor to construct the pyrrolidine ring system.

In a convergent chemoenzymatic approach, an enantiomerically pure 2-substituted morpholine, prepared via biocatalysis, could be chemically coupled to a pre-formed pyrrolidine-containing fragment. This combination of enzymatic and chemical steps leverages the strengths of both methodologies to construct the target molecule efficiently.

Detailed research findings indicate that the choice of enzyme, substrate engineering, and reaction conditions are critical for achieving high conversion and enantioselectivity. rsc.org The development of a specific chemoenzymatic process for this compound would require screening of various biocatalysts and optimization of reaction parameters to accommodate the unique structure of the substrates involved.

Advanced Structural Analysis and Conformational Studies

X-ray Crystallography of the Compound and its Salts

While a specific single-crystal X-ray diffraction study for 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine was not identified in the surveyed literature, extensive crystallographic data on closely related morpholine (B109124) and pyrrolidine (B122466) derivatives allow for a detailed and predictive analysis of its likely solid-state structure.

Analysis of Solid-State Molecular Conformation

The solid-state conformation of this compound is expected to be dominated by the inherent structural preferences of its two heterocyclic rings.

Morpholine Ring Conformation: X-ray diffraction studies of numerous morpholine-containing compounds consistently reveal that the morpholine ring adopts a stable chair conformation in the solid state. cdnsciencepub.com This conformation minimizes torsional and steric strain. For a 2-substituted morpholine, the ethyl-pyrrolidine side chain would preferentially occupy an equatorial position to reduce steric hindrance with the axial hydrogens on the ring.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound and its salts would be governed by a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. nih.govmdpi.com Based on analyses of structurally similar compounds, the primary interactions are expected to be van der Waals forces and weak hydrogen bonds. mdpi.com

Hydrogen Bonding: As a tertiary amine, the title compound lacks traditional hydrogen bond donors. However, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. In the crystal lattice, weak C-H···O and C-H···N hydrogen bonds are likely to be significant in directing the supramolecular assembly. In the case of its protonated salts (e.g., hydrochloride), the resulting N-H+ group would become a strong hydrogen bond donor, forming robust N-H···Cl⁻ or N-H···anion interactions that would dominate the crystal packing.

Hirshfeld Analysis of Analogous Compounds: Studies on related molecules provide quantitative insight into the expected intermolecular contacts. For instance, the Hirshfeld analysis of 1,2-dimorpholinoethane, which contains similar structural units, shows that the molecular packing is primarily controlled by H···H, O···H, and N···H interactions. mdpi.com A similar distribution would be anticipated for the title compound.

| Interaction Type | 1,2-dimorpholinoethane (%) | 1,2-di(pyrrolidin-1-yl)ethane (%) |

|---|---|---|

| H···H | 79.0 | 95.3 |

| O···H / H···O | 16.8 | N/A |

| N···H / H···N | 4.2 | 4.7 |

Solution-State Conformational Dynamics

In solution, this compound exhibits significant conformational flexibility, which can be studied using spectroscopic techniques.

Variable Temperature Nuclear Magnetic Resonance Spectroscopy (VT-NMR) for Ring Inversion and Side-Chain Rotational Barriers

Variable Temperature (VT) NMR spectroscopy is a principal method for investigating dynamic conformational processes that occur on the NMR timescale. acs.org For the title compound, several dynamic equilibria are expected:

Morpholine Ring Inversion: The chair conformation of the morpholine ring can undergo inversion to an alternative chair form. This process involves the interchange of axial and equatorial substituents. VT-NMR studies on N-substituted morpholines have determined the free energy barrier (ΔG‡) for this process. researchgate.net

Pyrrolidine Ring Pseudorotation: The envelope and twist conformations of the pyrrolidine ring rapidly interconvert in a process known as pseudorotation, which typically has a very low energy barrier.

Side-Chain Rotation: Rotation around the C-C and C-N bonds of the ethyl linker connects the two heterocyclic rings.

At room temperature, these conformational changes are typically fast, leading to time-averaged signals in the NMR spectrum. As the temperature is lowered, the rate of these processes decreases. If the rate becomes slow enough, separate signals for the different conformations may be observed, a phenomenon known as decoalescence. By analyzing the NMR spectra at various temperatures, it is possible to calculate the activation energy barriers for these conformational changes. nih.gov

| Compound/Process | Energy Barrier (ΔG‡) | Reference |

|---|---|---|

| Morpholine Ring Inversion | 10.3 kcal/mol | researchgate.net |

| N-CAr Bond Rotation (2-morpholino-4,6-dichloro-1-nitrobenzene) | 7.7 kcal/mol | researchgate.net |

| N-CAr Bond Rotation (2-morpholino-3,5,6-trichloro-1-nitrobenzene) | 15.0 kcal/mol | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "conformational fingerprint" of a molecule, as the vibrational frequencies are sensitive to the specific three-dimensional arrangement of atoms. arxiv.orgamericanpharmaceuticalreview.com

Studies on morpholine itself have shown that different conformers, such as the equatorial and axial chair forms, possess unique and distinguishable vibrational spectra. acs.orgresearchgate.netnih.gov For this compound, the IR and Raman spectra would consist of a superposition of vibrational modes characteristic of the morpholine ring, the pyrrolidine ring, and the ethyl linker. Specific bands associated with ring stretching and deformation modes can be used to confirm the presence of these structural motifs. For example, a characteristic band for morpholine ring stretching is often observed around 1040 cm⁻¹. researchgate.net By comparing experimental spectra with those predicted from theoretical calculations (e.g., Density Functional Theory), it is possible to assign specific spectral features to particular conformations present in solution.

| Moiety | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Morpholine | Ring Stretching | ~1040 | researchgate.net |

| Morpholine | CH2 Deformation | 1170 - 1380 | researchgate.net |

| Pyrrolidine | CH2 Deformation | 1170 - 1380 | researchgate.net |

| Morpholine/Pyrrolidine | Ring Vibrations | ~839 | researchgate.net |

Chiroptical Properties of Enantiomeric Forms

The this compound molecule possesses a chiral center at the C2 position of the morpholine ring. Consequently, it can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)- and (S)-2-(2-(Pyrrolidin-1-yl)ethyl)morpholine.

The presence of this stereocenter means the compound is optically active. The two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. This property is quantified by measuring the specific rotation.

Advanced techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study the chiroptical properties of chiral molecules. utexas.edunih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. These spectra are highly sensitive to the molecule's three-dimensional structure and conformation.

Theoretical and Computational Chemistry of 2 2 Pyrrolidin 1 Yl Ethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the electronic properties and reactivity of molecules. uwo.ca These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic states. modellfabrikpapier.de

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity and electronic transitions.researchgate.netnih.govThe HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.schrodinger.comThe energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and the energy required for its lowest electronic excitation.schrodinger.comnih.govA smaller gap generally suggests higher reactivity.nih.gov

A hypothetical data table for such calculations would look like this:

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data Not Available | Energy difference between LUMO and HOMO |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. espublisher.com By simulating these movements, researchers can explore the different shapes (conformations) a molecule can adopt and their relative energies.

Conformational Landscapes and Energy MinimaThis subsection would detail the results of MD simulations used to map out the potential energy surface of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine. The goal is to identify all stable conformations, known as energy minima, and the energy barriers between them. This information reveals the molecule's flexibility and its most probable shapes under given conditions.

A representative data table might include:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available |

| 2 | Data Not Available | Data Not Available | Data Not Available |

| 3 | Data Not Available | Data Not Available | Data Not Available |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

The theoretical prediction of spectroscopic parameters is a powerful tool in modern chemistry, allowing for the structural elucidation and characterization of molecules prior to or in conjunction with experimental measurements. For this compound, computational methods such as Density Functional Theory (DFT) can provide significant insights into its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. While specific computational studies on this exact molecule are not prevalent in published literature, the methodologies are well-established.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP. researchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be influenced by the choice of basis set and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly. nih.gov For complex molecules, computational data helps in assigning ambiguous signals in experimental spectra. researchgate.net

Below is an illustrative table showing how predicted NMR chemical shifts for this compound would be presented.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Morpholine (B109124) C (adjacent to O) | 67.1 | Morpholine H (adjacent to O) | 3.65 |

| Morpholine C (adjacent to N) | 54.0 | Morpholine H (adjacent to N) | 2.50 |

| Pyrrolidine (B122466) C (adjacent to N) | 54.5 | Pyrrolidine H (adjacent to N) | 2.60 |

| Pyrrolidine C (beta to N) | 23.4 | Pyrrolidine H (beta to N) | 1.75 |

| Ethyl C (N-CH₂-C) | 58.0 | Ethyl H (N-CH₂-C) | 2.70 |

| Ethyl C (C-CH₂-N) | 55.8 | Ethyl H (C-CH₂-N) | 2.65 |

Note: The data in this table is illustrative and not based on actual published computational results for this specific molecule.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies. DFT methods are standard for these calculations. nih.gov The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor. nih.gov These theoretical spectra are invaluable for assigning vibrational modes to specific molecular motions, such as stretching, bending, and rocking of bonds. scirp.orgmdpi.com

An example of how predicted vibrational frequencies would be tabulated is provided below.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 2975 | C-H stretch (asymmetric) | CH₂ groups |

| 2860 | C-H stretch (symmetric) | CH₂ groups |

| 1460 | C-H scissoring | CH₂ groups |

| 1270 | C-N stretch | Pyrrolidine & Morpholine rings |

| 1115 | C-O-C stretch (asymmetric) | Morpholine ring |

| 870 | C-C stretch | Molecular skeleton |

Note: This table is a hypothetical representation of predicted vibrational data.

Ligand-Target Interactions in Non-Biological Systems (e.g., coordination with metal ions)

The molecule this compound possesses multiple potential donor atoms, making it an interesting ligand for coordination with metal ions. The key potential coordination sites are the two tertiary nitrogen atoms—one in the pyrrolidine ring and one in the morpholine ring—and the oxygen atom of the morpholine ring. The presence of these sites allows the molecule to act as a chelating ligand, binding to a metal center through multiple atoms to form a stable metal complex. mdpi.com

The molecule can function as a bidentate ligand, coordinating to a metal ion through the two nitrogen atoms. This would form a seven-membered chelate ring, the stability of which would depend on the size and preferred coordination geometry of the metal ion. nih.govresearchgate.net The flexibility of the ethyl linker allows the donor atoms to position themselves appropriately around a metal center. Alternatively, it could act as a tridentate ligand if the morpholine oxygen also participates in coordination, forming a more complex, fused-ring system. The interaction is typically governed by the hard and soft acid-base (HSAB) principle, with the nitrogen and oxygen donors being hard bases, favoring coordination with hard acid metal ions like Cr³⁺, Fe³⁺, Co²⁺, and Cu²⁺. researchgate.net

The formation and stability of such coordination compounds can be studied experimentally through techniques like potentiometric titration and spectrophotometry, and computationally through DFT calculations to model the geometry and stability of the resulting complexes. nih.gov While specific studies on the metal complexes of this compound are scarce, the coordination chemistry of related ligands containing pyrrolidine and morpholine moieties is well-documented. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to study protein-ligand interactions, docking can also be applied to non-biological systems to investigate the interaction of organic molecules with inorganic complexes or the surfaces of materials.

For this compound, docking studies could theoretically be employed to explore its binding modes and affinities with various inorganic targets. For instance, its interaction with metal-organic frameworks (MOFs) could be simulated to assess its potential as a guest molecule or a modulator. Docking could also predict how the molecule adsorbs onto the surface of metal oxides or other inorganic substrates, providing insights into its potential role in surface modification or catalysis. The simulation calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity, and identifies key interactions such as hydrogen bonds, van der Waals forces, or coordinative bonds.

Currently, there is a lack of published docking studies specifically investigating the interaction of this compound with inorganic complexes or material substrates. However, the principles of the methodology are broadly applicable.

The table below illustrates the type of data that would be generated from such a hypothetical docking study.

| Inorganic Substrate | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Zeolite Surface (Si-O-Al) | -5.8 | Hydrogen bonding between morpholine-O and surface hydroxyls |

| TiO₂ (Anatase) Surface | -6.5 | Coordinative interaction between N-atoms and surface Ti sites |

| Metal-Organic Framework (e.g., ZIF-8) | -4.9 | Van der Waals interactions within pore structure |

Note: The data presented in this table is for illustrative purposes only and does not represent results from an actual study.

Derivatives and Analogs of 2 2 Pyrrolidin 1 Yl Ethyl Morpholine

Systematic Structural Modifications and Their Synthetic Accessibility

The synthesis of derivatives of 2-(2-(pyrrolidin-1-yl)ethyl)morpholine can be approached by either modifying the parent compound or by building the desired analog from appropriately substituted precursors. The latter approach is often more versatile and allows for greater control over stereochemistry and regiochemistry.

The morpholine (B109124) moiety can be substituted at its carbon atoms, typically at the C-2, C-3, C-5, or C-6 positions. A variety of synthetic strategies have been developed for accessing C-substituted morpholines, which could be adapted for the synthesis of analogs of the target compound. researchgate.netnih.gov A common approach involves the cyclization of substituted amino alcohol precursors. researchgate.net

For instance, a palladium-catalyzed carboamination reaction provides a versatile route to cis-3,5-disubstituted morpholines. nih.gov This strategy involves the reaction of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide. To generate an analog of the target compound, one could envision starting with a C-substituted 2-(pyrrolidin-1-yl)ethanol derivative, converting it to its O-allyl ether, and then performing the Pd-catalyzed cyclization.

Another powerful method involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by catalysts like boron trifluoride etherate, to form the 1,4-oxazine ring. organic-chemistry.org Furthermore, photocatalytic methods have been developed for coupling silicon amine protocol (SLAP) reagents with aldehydes to yield substituted morpholines, offering a modern and efficient synthetic route. organic-chemistry.org

| Modification Strategy | Key Precursors | Type of Modification | Synthetic Method |

| Cyclization of Amino Alcohols | Substituted 1,2-amino alcohols | C-2, C-3, C-5, C-6 alkyl/aryl substitution | Dehydration (e.g., H₂SO₄, Mitsunobu reaction) |

| Pd-Catalyzed Carboamination | O-Allyl ethanolamine derivatives, Aryl/alkenyl bromides | cis-3,5-disubstitution | Palladium catalysis (e.g., Pd(OAc)₂, P(2-furyl)₃) |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | Various C-substitutions | Lewis acid catalysis (e.g., BF₃·OEt₂) |

| Photocatalytic Coupling | Silicon Amine Protocol (SLAP) reagents, Aldehydes | Various C-substitutions | Organic photocatalyst (e.g., TPP) with Lewis acid |

This table summarizes general synthetic strategies for C-substituted morpholines that can be adapted to produce analogs of this compound.

The pyrrolidine (B122466) ring, a versatile scaffold in its own right, can also be extensively functionalized. Many synthetic routes begin with commercially available chiral precursors like proline and 4-hydroxyproline, allowing for the stereoselective synthesis of substituted pyrrolidines. mdpi.com These pre-functionalized pyrrolidines can then be coupled with a morpholinoethyl moiety to generate the final product.

For example, (S)-prolinol, obtained from the reduction of proline, can serve as a starting material for a variety of 2-substituted pyrrolidines. mdpi.com Asymmetric synthesis of 2-substituted pyrrolidines can also be achieved biocatalytically, using transaminases to perform cyclization of ω-chloroketones, yielding products with high enantiomeric excess. nih.gov A patent describes a multi-step synthesis for 1-alkyl-2-(2-aminoethyl)pyrrolidines starting from 1-alkyl-2-pyrrolidone, which could be adapted for various C-2 side-chain modifications before coupling with morpholine. google.com

| Modification Strategy | Key Precursors | Type of Modification | Synthetic Method |

| Functionalization of Chiral Pool | L-Proline, 4-Hydroxy-L-proline | C-2, C-4 substitution | Standard organic transformations |

| Asymmetric Biocatalysis | ω-chloroketones | C-2 substitution | Transaminase-triggered cyclization |

| Cycloaddition Reactions | Azomethine ylides, Alkenes | C-3, C-4 substitution | 1,3-Dipolar cycloaddition |

| Ring Construction from Acyclic Precursors | Amino alcohols, Diols | Various substitutions | Iridium-catalyzed N-heterocyclization |

This table outlines general synthetic strategies for substituted pyrrolidines applicable to the synthesis of target compound analogs.

Varying the two-carbon ethyl bridge that connects the two heterocyclic nitrogens is a straightforward way to generate analogs. The most common modification is to extend the chain length.

A well-documented analog is N-(3-aminopropyl)morpholine, where the linker is a three-carbon propyl chain. nih.gov Its synthesis can be achieved via the reduction of 3-(4-morpholinyl)propanenitrile, which is formed by the cyanoethylation of morpholine with acrylonitrile. chemicalbook.com This nitrile reduction can be performed using reagents such as sodium borohydride (B1222165) with a nickel(II) chloride catalyst. chemicalbook.com This general approach—alkylation of one amine with a haloalkylnitrile followed by reduction—can be used to synthesize a homologous series of linkers.

Alternatively, direct alkylation of morpholine with a pyrrolidine-containing haloalkane, or vice versa, can be used. For example, reacting pyrrolidine with N-(3-chloropropyl)morpholine would yield the propyl-linked analog. Introducing unsaturation, such as a double or triple bond, into the linker would require multi-step syntheses involving precursors like propargyl halides or allyl halides.

| Linker Modification | General Synthetic Route | Key Reagents |

| Chain Length Variation | ||

| Propyl Linker (C3) | 1. Cyanoalkylation of morpholine/pyrrolidine. 2. Reduction of the resulting nitrile. | 1. Acrylonitrile or 3-halopropionitrile. 2. Reducing agents (e.g., NaBH₄/NiCl₂, LiAlH₄, H₂/catalyst). |

| Butyl Linker (C4) | 1. Alkylation with a 4-halobutyronitrile. 2. Reduction of the nitrile. | 1. 4-chlorobutyronitrile. 2. Reducing agents. |

| Unsaturation | ||

| Allyl Linker (C3, C=C) | Nucleophilic substitution with an allyl halide derivative. | Allyl bromide, propargyl chloride. |

This table provides examples of modifications to the ethyl linker and the general synthetic routes to achieve them.

Comparative Studies of Chemical Reactivity and Stability Among Analogs

The chemical reactivity of this compound and its analogs is primarily dictated by the basicity and nucleophilicity of the two nitrogen atoms. Pyrrolidine is generally a stronger base (pKa of conjugate acid ≈ 11.3) than morpholine (pKa of conjugate acid ≈ 8.4). This difference is due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which reduces the electron density on its nitrogen atom.

Consequently, in the parent compound, the pyrrolidine nitrogen is more nucleophilic and will preferentially react in alkylation or acylation reactions under kinetically controlled conditions. Modifications to the rings can alter this reactivity profile. Introducing electron-withdrawing substituents (e.g., carbonyl, cyano) on either ring will decrease the basicity of the adjacent nitrogen, while electron-donating alkyl groups will slightly increase it.

The stability of the scaffold is high, as both morpholine and pyrrolidine are saturated, non-aromatic rings. They are generally stable to a wide range of reagents, although the pyrrolidine ring can be susceptible to ring-opening under certain harsh reductive or oxidative conditions.

Variations in the linker length can influence the molecule's ability to act as a chelating ligand for metal ions. While the ethyl linker allows for the formation of a stable 5-membered chelate ring, a propyl linker would form a 6-membered ring, which can alter the stability and coordination geometry of resulting metal complexes.

Synthesis of Polymeric Structures Incorporating the Amine Scaffold

The diamine structure of this compound and its analogs makes it a suitable building block for the synthesis of polymers. Two main strategies can be employed: polymerization of a functionalized monomer derived from the diamine, or direct use of the diamine in polycondensation reactions.

One approach involves converting the scaffold into a polymerizable monomer. For example, by reacting the parent diamine with a molecule like methacrylic anhydride, a methacrylamide (B166291) monomer could be formed. This monomer could then undergo radical polymerization to produce a polymer with the diamine scaffold as a pendant group. This method has been used to prepare polymers from simpler N-ethyl morpholine methacrylamide and N-ethyl pyrrolidine methacrylamide monomers. nih.gov These polymers can exhibit stimuli-responsive behavior, such as pH-dependent swelling, making them interesting for applications like hydrogels. nih.gov

A second major route is step-growth polymerization, where the diamine acts as a co-monomer. The parent compound, having two secondary amine functionalities, can in principle react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or polyepoxies, respectively. Such polycondensation reactions are a common method for producing a wide range of polymers from diamine precursors. researchgate.net The properties of the resulting polymer would depend on the structure of the co-monomer used. The incorporation of the morpholine and pyrrolidine rings into the polymer backbone could impart increased thermal stability and solubility in organic solvents. e3s-conferences.org

| Polymerization Strategy | Monomer/Precursor | Resulting Polymer Type | Potential Properties |

| Chain-Growth Polymerization | Vinyl-functionalized diamine (e.g., N-methacryloyl derivative) | Poly(methacrylamide) with pendant diamine groups | pH-responsive, suitable for hydrogels |

| Step-Growth Polycondensation | Diamine + Diacyl Chloride | Polyamide | High thermal stability, organosoluble |

| Step-Growth Polyaddition | Diamine + Diisocyanate | Polyurea | High tensile strength, elastomeric |

| Step-Growth Ring-Opening | Diamine + Diepoxide | Epoxy Resin (Cross-linked network) | Strong adhesive, chemically resistant |

This table summarizes potential strategies for incorporating the this compound scaffold into polymeric structures.

Applications in Advanced Chemical Systems and Materials Science Non Clinical Focus

Coordination Chemistry and Ligand Design

The presence of two nitrogen atoms positions 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine as a classic bidentate diamine ligand. The spatial arrangement of the pyrrolidinyl and morpholinyl nitrogen atoms, separated by a two-carbon chain, is ideal for the formation of stable five-membered chelate rings with metal ions. This chelation ability is fundamental to its role in coordination chemistry.

Metal Chelation Properties of the Diamine Ligand

The two nitrogen atoms in this compound can donate their lone pairs of electrons to a single metal center, a process known as chelation. This results in the formation of a thermodynamically stable five-membered metallacycle. The pyrrolidine (B122466) nitrogen is generally considered more basic and nucleophilic than the morpholine (B109124) nitrogen, whose basicity is reduced by the inductive electron-withdrawing effect of the ring's oxygen atom. nih.gov This electronic asymmetry could lead to interesting coordination geometries and reactivities in the resulting metal complexes.

The molecule is expected to form stable complexes with a variety of transition metals. researchgate.netscilit.comresearchgate.net The coordination can lead to different geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. researchgate.netscilit.com Docking studies with related pyrrolidine-based compounds have shown the ability of similar structures to chelate catalytic zinc ions in metalloenzymes, highlighting the fundamental capacity of the pyrrolidine moiety to participate in metal coordination. nih.gov

| Metal Ion | Potential Coordination Number | Likely Geometry of Complex | Potential Application Area |

|---|---|---|---|

| Copper(II) | 4 or 6 | Square Planar / Distorted Octahedral | Catalysis, Antimicrobial Materials |

| Nickel(II) | 4 or 6 | Square Planar / Octahedral | Catalysis, Electrochemistry |

| Cobalt(II) | 4 or 6 | Tetrahedral / Octahedral | Catalysis, Magnetic Materials |

| Zinc(II) | 4 | Tetrahedral | Luminescent Materials, Lewis Acid Catalysis |

| Palladium(II) | 4 | Square Planar | Cross-Coupling Catalysis |

| Platinum(II) | 4 | Square Planar | Chemosensors, Materials Science |

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure and function of these materials are highly dependent on the geometry of the ligand. As a bidentate N,N'-donor ligand, this compound could serve as a linker or modulator in the synthesis of such materials.

While it lacks the carboxylic acid groups common in many MOF linkers, it could be used in conjunction with polycarboxylate co-ligands to build mixed-ligand frameworks. In this role, it would coordinate to the metal centers, influencing the final topology and properties of the framework. Alternatively, it could function as a modulator in MOF synthesis, competing with the primary linker for coordination sites to control crystal size, morphology, and defect density. Its flexible nature could also allow for the formation of dynamic frameworks that respond to external stimuli.

Catalytic Applications

The basic nitrogen centers of the pyrrolidine and morpholine rings are key to the molecule's potential catalytic activity, both in metal-free organocatalysis and as a directing ligand in transition metal catalysis.

Organocatalysis Utilizing the Basic Nitrogen Centers

The field of asymmetric organocatalysis often relies on chiral secondary or tertiary amines to activate substrates. unibo.itnih.gov The pyrrolidine scaffold, in particular, is a privileged motif in aminocatalysis, known for its high reactivity and stereoselectivity in reactions like Michael additions and aldol (B89426) reactions. nih.govnih.gov Studies have consistently shown that the pyrrolidine nucleus is a more efficient organocatalyst than morpholine for reactions proceeding via an enamine intermediate. nih.gov

The higher efficiency of pyrrolidine is attributed to the greater p-character of the nitrogen lone pair in its five-membered ring, which increases its nucleophilicity. nih.gov In contrast, the morpholine ring's nitrogen is less reactive due to the electron-withdrawing nature of the oxygen atom and a more pronounced pyramidalization of the nitrogen center, which hinders its participation in catalysis. nih.gov Therefore, in this compound, the pyrrolidine nitrogen would be expected to be the primary catalytic center in organocatalytic transformations.

| Feature | Pyrrolidine-based Catalysts | Morpholine-based Catalysts | Reference |

|---|---|---|---|

| General Reactivity | High | Low to Moderate | nih.gov |

| Nucleophilicity | Higher (greater p-character of N lone pair) | Lower (inductive effect of oxygen) | nih.gov |

| Nitrogen Geometry | Less pyramidalized, more available lone pair | More pyramidalized, less available lone pair | nih.gov |

| Common Applications | Michael additions, aldol reactions, Diels-Alder reactions | Less common, often require structural modification for high efficiency | nih.govunibo.it |

Role as a Ligand in Transition Metal Catalysis (e.g., asymmetric catalysis)

Chiral ligands are essential for asymmetric catalysis, where a metal center is rendered stereoselective by its coordination environment. Chiral diamines are a well-established class of ligands for this purpose. If synthesized in an enantiomerically pure form (for example, by introducing substituents at the stereogenic centers of the rings), this compound could serve as a valuable chiral ligand for transition metal-catalyzed reactions.

By coordinating to a metal such as rhodium, ruthenium, or palladium, the chiral ligand would create a specific three-dimensional environment around the metal's active site. This chiral pocket can control the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product. Such catalytic systems are crucial for the synthesis of enantiopure compounds. The pyrrolidine scaffold is a crucial building block in the structure of many ligands used in organocatalysis. unibo.it

Role as a Building Block in Novel Material Architectures

Beyond its use as a ligand or catalyst, this compound can be viewed as a functional building block for the synthesis of new materials. Both morpholine and pyrrolidine moieties are incorporated into advanced materials to impart specific properties. chemimpex.comnih.gove3s-conferences.org For instance, polymers derived from morpholine and pyrrolidine have been explored for the preparation of stimuli-responsive "smart" hydrogels. nih.gov

The bifunctional nature of this compound, with its two distinct amine groups, makes it a candidate for polymerization and material functionalization. It could be used as a monomer in step-growth polymerization or as a cross-linking agent to create polymer networks. The presence of the tertiary amines also allows for post-synthetic modification, such as quaternization to introduce permanent positive charges, creating ion-exchange materials or polyelectrolytes. A related compound, 2-((Pyrrolidin-1-yl)methyl)morpholine, has noted applications in developing specialized polymers and coatings with enhanced durability and chemical resistance. chemimpex.com The morpholine heterocycle is a structural unit that can be incorporated as a building block in medicinal chemistry and library synthesis. nih.gov

| Material Type | Role of the Compound | Resulting Material Property |

|---|---|---|

| pH-Responsive Hydrogels | Monomer or Cross-linker | Swelling/shrinking based on pH due to protonation of amine groups. |

| Ion-Exchange Resins | Functional Monomer (after quaternization) | Anion-binding capabilities for water purification or separation processes. |

| Epoxy Resins | Curing Agent/Hardener | The amine groups can react with epoxy groups to form a cross-linked thermoset polymer. |

| Specialty Coatings | Polymer Backbone Component | Potential for enhanced chemical resistance and surface adhesion. chemimpex.com |

Incorporation into Polymer Backbones

The integration of heterocyclic compounds like morpholine and pyrrolidine into polymer structures can impart desirable properties such as thermal stability, specific solubility characteristics, and the ability to respond to external stimuli like pH. While direct studies on the polymerization of this compound are not extensively documented, the principles of polymer chemistry allow for the extrapolation of its potential.

The presence of the tertiary amine groups in the molecule suggests its potential as a monomer or a modifying agent in polymerization processes. For instance, polymers containing morpholine and pyrrolidine moieties have been synthesized for potential use in smart hydrogels. nih.gov These polymers are created from ionizable monomers like N-ethyl morpholine methacrylate (B99206) and N-ethyl pyrrolidine methacrylamide (B166291) through radical polymerization. nih.gov The resulting polymers exhibit pH-responsive swelling behavior, a characteristic attributed to the protonation and deprotonation of the amine groups within the polymer structure. nih.gov

It is conceivable that this compound could be functionalized to create a vinyl or acrylic monomer, which could then be copolymerized with other monomers to introduce both the morpholine and pyrrolidine functionalities into a polymer backbone. Such polymers could find applications as curing agents, stabilizers, or cross-linking agents in the production of advanced resins and materials with enhanced mechanical and thermal properties. e3s-conferences.org The dual heterocyclic nature of the compound could offer a route to polymers with complex architectures and tailored functionalities.

Surface Modification and Coating Applications (e.g., corrosion inhibition, but excluding biological aspects)

Morpholine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel. jchemrev.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms like nitrogen and oxygen, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms.

The compound this compound possesses multiple nitrogen and oxygen atoms, making it a strong candidate for a corrosion inhibitor. The presence of both a morpholine and a pyrrolidine ring could enhance its adsorption capacity and, consequently, its inhibition efficiency. Research on morpholine-based corrosion inhibitors has demonstrated their ability to act as mixed-type inhibitors, meaning they can suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Studies on various morpholine derivatives have shown significant corrosion inhibition efficiencies in acidic and saline environments. For example, certain morpholine salts have demonstrated over 85% reduction in corrosion for steel. mdpi.com The formation of a protective layer has been confirmed through techniques like X-ray photoelectron spectroscopy (XPS). mdpi.com The effectiveness of these inhibitors is often dependent on their concentration, the temperature, and the specific corrosive medium.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| Morpholine Carbonate | Carbon Steel | 3.5% NaCl | >85% | Not Specified |

| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | >85% | Not Specified |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6% | 0.5 mM |

| Naphthoquinone-morpholine derivative | AISI 316 Stainless Steel | Simulated production water | 85.67% | 100 mg·L−1 |

Use in Analytical Chemistry as a Component in Separation Media or Reagents (excluding its own basic identification)

In the field of analytical chemistry, particularly in chromatography, there is a constant search for new molecules that can act as chiral selectors or be incorporated into stationary phases for the separation of complex mixtures. The structural characteristics of this compound suggest its potential in such applications, specifically in the realm of chiral separations.

Chiral stationary phases (CSPs) are crucial for the separation of enantiomers, which are mirror-image isomers of a chiral compound. The effectiveness of a CSP relies on its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times on the chromatographic column. Molecules containing nitrogen heterocycles, such as pyrrolidine derivatives, have been investigated for their utility in chiral separations. researchgate.net

The presence of two chiral centers (if synthesized in a stereospecific manner) and multiple sites for hydrogen bonding and dipole-dipole interactions in this compound could make it a valuable component of a chiral stationary phase. It could potentially be covalently bonded to a support matrix, such as silica (B1680970) gel, to create a novel CSP. The morpholine and pyrrolidine moieties could provide the necessary stereochemical environment for chiral recognition.

Furthermore, tertiary amines are often used as basic additives in the mobile phase during chiral separations to improve peak shape and resolution, particularly for basic analytes. nih.gov While not a direct component of the separation medium, the basic nature of this compound suggests it could also be explored in this capacity. The development of novel chiral selectors is a key area of research in analytical chemistry, and the unique combination of functional groups in this compound warrants further investigation for its potential to contribute to new separation technologies. sigmaaldrich.comunife.it

| Potential Application | Relevant Functional Groups | Principle of Action | Potential Advantages |

|---|---|---|---|

| Chiral Selector in CSP | Pyrrolidine ring, Morpholine ring, Chiral centers | Formation of transient diastereomeric complexes with enantiomers through hydrogen bonding, dipole-dipole interactions, and steric hindrance. | Novel selectivity for a range of chiral analytes due to the unique combination of heterocyclic rings. |

| Component of a Polymer-based Stationary Phase | Reactive sites for polymerization | Incorporation into a polymer matrix that is then coated or bonded to a support, providing a specific interactive surface for separation. | Tunable separation properties by copolymerization with other functional monomers. |